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Compound of Interest

Compound Name:
Celecoxib Carboxylic Acid Methyl

Ester

Cat. No.: B025035 Get Quote

This document provides a detailed protocol for the synthesis of Celecoxib, a selective COX-2

inhibitor. The described methodology follows a well-established and widely practiced route,

commencing with the Claisen condensation of 4'-methylacetophenone and ethyl

trifluoroacetate, followed by a cyclocondensation reaction to yield the final active

pharmaceutical ingredient. This guide is intended for researchers, scientists, and drug

development professionals, offering in-depth technical details, mechanistic insights, and

practical guidance for successful synthesis.

Introduction: The Significance of Celecoxib and its
Synthesis
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-

yl]benzenesulfonamide, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively

inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity provides a significant

therapeutic advantage by reducing pain and inflammation with a lower risk of the

gastrointestinal side effects commonly associated with non-selective NSAIDs.[1] Marketed

under the brand name Celebrex, among others, Celecoxib is widely used for the treatment of

osteoarthritis, rheumatoid arthritis, and acute pain.[2]

The synthesis of Celecoxib is a topic of significant interest in medicinal and process chemistry.

The most common and efficient synthetic pathway involves a two-step process: a Claisen

condensation to form a key β-diketone intermediate, followed by a cyclocondensation to
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construct the pyrazole ring, which is the core of the Celecoxib molecule.[1][3] This application

note will provide a detailed, step-by-step protocol for this synthesis, along with explanations for

the experimental choices and potential challenges.

Overall Synthetic Scheme
The synthesis of Celecoxib from 4'-methylacetophenone can be summarized in the following

two steps:

Step 1: Claisen Condensation 4'-Methylacetophenone reacts with ethyl trifluoroacetate in the

presence of a strong base to form the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-

1,3-dione.

Step 2: Cyclocondensation The β-diketone intermediate then undergoes a cyclocondensation

reaction with 4-hydrazinylbenzenesulfonamide hydrochloride to form the pyrazole ring of

Celecoxib.[1][3]

Step 1: Claisen Condensation

Step 2: Cyclocondensation
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Figure 1: Overall synthesis scheme for Celecoxib.

Detailed Experimental Protocols
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Step 1: Synthesis of 4,4,4-trifluoro-1-(4-
methylphenyl)butane-1,3-dione
This step involves the formation of a β-diketone through a Claisen condensation reaction.

Materials and Reagents:

Reagent Formula
Molar Mass ( g/mol
)

Quantity

4'-

Methylacetophenone
C₉H₁₀O 134.18 50.0 g

Methyl

Trifluoroacetate
C₃H₃F₃O₂ 128.05 56.8 g

Sodium Methoxide CH₃ONa 54.02 25.6 g

Toluene C₇H₈ 92.14 209 mL

Hydrochloric Acid (3N) HCl 36.46 210 mL

Protocol:

To a clean, dry reaction vessel, add sodium methoxide (25.6 g) and toluene (105 mL).[4]

With stirring, add a solution of 4'-methylacetophenone (50 g) in toluene (52 mL) over 30

minutes at a temperature of 20-25°C.[4]

Stir the resulting mixture for an additional 30 minutes at 20-25°C.[4]

Slowly add a solution of methyl trifluoroacetate (56.8 g) in toluene (52 mL) over

approximately 1 hour, maintaining the temperature at 20-25°C.[4]

Heat the reaction mixture to approximately 110°C and maintain for 24 hours.[4]

Cool the reaction mixture to 30°C and pour it into a flask containing 3N hydrochloric acid

(210 mL).[4]
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Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (50

mL each).[4]

Combine the organic layers and remove the solvent by distillation under reduced pressure to

obtain the crude product.[4]

Causality of Experimental Choices:

Sodium Methoxide: A strong base is required to deprotonate the α-carbon of the 4'-

methylacetophenone, forming an enolate which is the nucleophile in the Claisen

condensation.

Toluene: An aprotic solvent is used to prevent reaction with the strong base. Its high boiling

point is suitable for the reaction temperature.

Acidic Workup: The addition of hydrochloric acid neutralizes the reaction mixture and

protonates the resulting enolate to form the β-diketone product.

Step 2: Synthesis of Celecoxib
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with

4-hydrazinylbenzenesulfonamide hydrochloride.

Materials and Reagents:
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Reagent Formula
Molar Mass ( g/mol
)

Quantity

4,4,4-trifluoro-1-[4-

(methyl)phenyl]butane

-1,3-dione

C₁₁H₉F₃O₂ 230.18 40.0 g

4-

Hydrazinylbenzenesul

fonamide

Hydrochloride

C₆H₁₀ClN₃O₂S 223.68 42.2 g

Methanol CH₄O 32.04 860 mL

Ethyl Acetate C₄H₈O₂ 88.11 As needed

Water H₂O 18.02 As needed

Protocol:

In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-

hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[4]

Heat the mixture to 65°C and stir for 10 hours.[4]

Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[4]

To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[4]

Separate the layers and extract the aqueous layer twice with ethyl acetate (52 mL each).[4]

Combine the organic layers and wash with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude Celecoxib.

Mechanism of Cyclocondensation:
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The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on one of the

carbonyl carbons of the β-diketone, followed by an intramolecular cyclization and dehydration

to form the stable pyrazole ring. The regioselectivity of this reaction is a critical aspect, leading

to the desired 1,5-diarylpyrazole isomer.[5]

β-Diketone

Initial Adduct

Nucleophilic Attack

Hydrazine Derivative

Cyclized IntermediateIntramolecular Cyclization CelecoxibDehydration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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